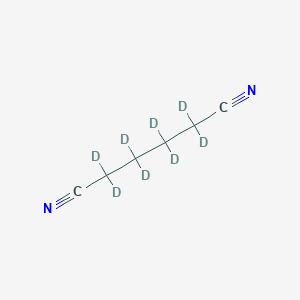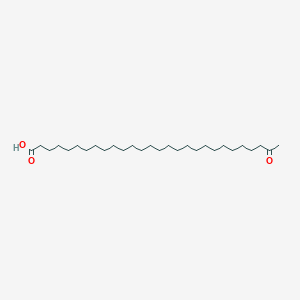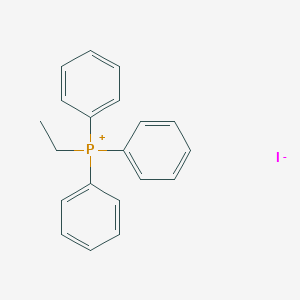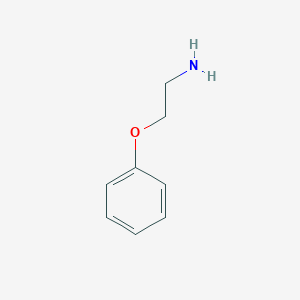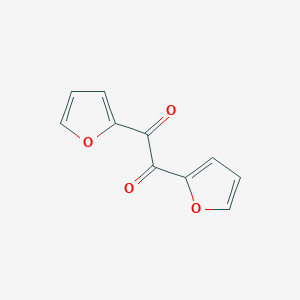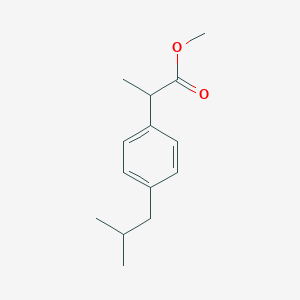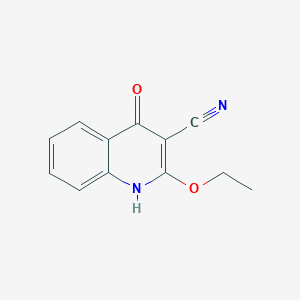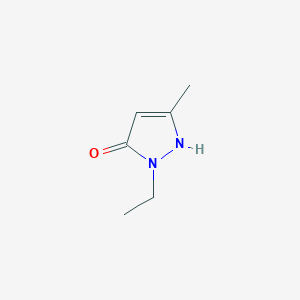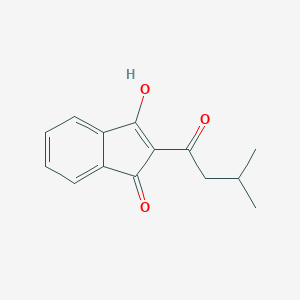
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one, also known as HMI-1, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound belongs to the family of indenones and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
生化和生理效应
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In addition, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the major advantages of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to have neuroprotective and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases and inflammatory disorders. However, one of the limitations of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one and its potential side effects.
未来方向
There are several future directions for the research on 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one. One of the directions is to optimize the synthesis method to produce 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one with improved solubility and bioavailability. Another direction is to further investigate the mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one and its potential side effects. In addition, more research is needed to explore the potential applications of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one in other fields, such as neurodegenerative diseases and inflammatory disorders. Overall, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
合成方法
The synthesis of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one involves the reaction of 3-methyl-2-butanone with indene under acidic conditions. The resulting compound is then subjected to a series of purification steps to obtain pure 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one. This synthesis method has been optimized to produce high yields of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one with minimal impurities.
科学研究应用
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Several studies have shown that 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
属性
CAS 编号 |
139307-18-9 |
|---|---|
产品名称 |
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one |
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
3-hydroxy-2-(3-methylbutanoyl)inden-1-one |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,16H,7H2,1-2H3 |
InChI 键 |
XLGORMZCXDBMNV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
规范 SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



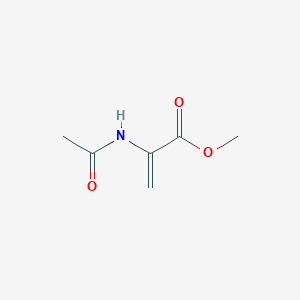
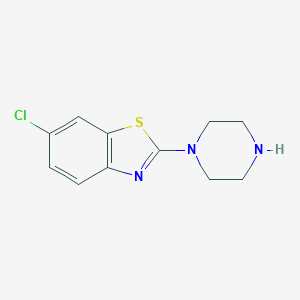
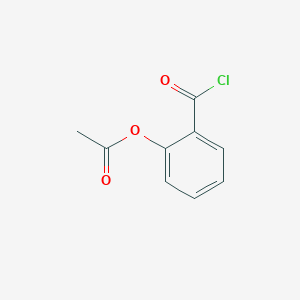
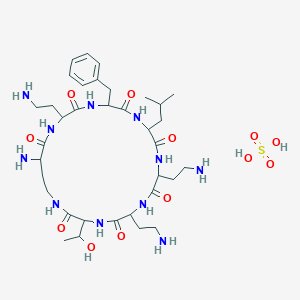

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
